5-Methoxy-3,7-dihydroxyflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

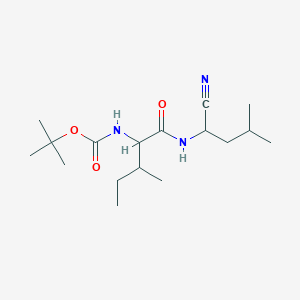

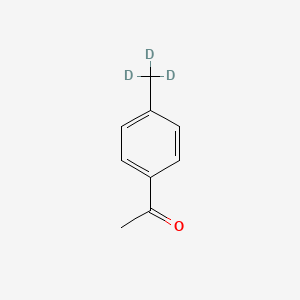

5-メトキシ-3,7-ジヒドロキシフラバノンは、分子式がC16H14O5であるフラボノイド化合物です。 IUPAC名では、3,7-ジヒドロキシ-5-メトキシ-2-フェニル-2,3-ジヒドロ-4H-クロメン-4-オンとしても知られています 。 この化合物は、植物界に広く分布しており、その多様な生物学的活性で知られているフラボノイドのより大きなクラスに属しています。

準備方法

合成経路と反応条件

5-メトキシ-3,7-ジヒドロキシフラバノンの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、キラルな第一級アミンまたはスルフィンアミドを分割試薬として用いて、5,7-ジヒドロキシフラボンを水素化する工程を含みます 。 別の方法は、5,7-ジメトキシフラバノンを臭化水素酸 (HBr) と酢酸 (AcOH) と反応させて、5,7-ジヒドロキシフラバノンを生成することを含みます .

工業生産方法

5-メトキシ-3,7-ジヒドロキシフラバノンの工業生産は、通常、前述の方法を用いた大規模な化学合成によって行われます。 方法の選択は、収率、純度、費用対効果などの要素によって異なります。

化学反応の分析

反応の種類

5-メトキシ-3,7-ジヒドロキシフラバノンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、キノンやその他の酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物を対応するジヒドロ誘導体に変換することができます。

置換: 特にヒドロキシル基での置換反応は、さまざまな誘導体をもたらす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

置換: 酢酸無水物 (Ac2O) やベンゾイルクロリド (C6H5COCl) などの試薬は、それぞれアセチル化反応とベンゾイル化反応に使用されます。

主な生成物

科学研究への応用

化学: 他のフラボノイド誘導体の合成のための前駆体として役立ちます。

生物学: この化合物は、強力な抗酸化、抗炎症、および抗菌活性を持っています.

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.

Biology: The compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities.

作用機序

5-メトキシ-3,7-ジヒドロキシフラバノンの作用機序には、いくつかの分子標的と経路が含まれています。

抗酸化活性: この化合物は、活性酸素種 (ROS) を消去し、細胞を酸化損傷から保護します。

抗炎症活性: この化合物は、炎症性サイトカインの産生を阻害し、炎症経路を調節します。

類似の化合物との比較

5-メトキシ-3,7-ジヒドロキシフラバノンは、他の類似のフラボノイド化合物と比較することができます。

ピノセムブリン (5,7-ジヒドロキシフラバノン): 類似の抗酸化および抗炎症特性を共有していますが、特定の分子標的と経路が異なります.

ケンフェロール (3,5,7-トリヒドロキシフラボン): その強力な抗酸化活性で知られていますが、フラボノイド骨格上の置換パターンが異なります.

ヘスペリジン (4’-メトキシ-7-O-ルチノシル-3’,5-ジヒドロキシフラバノン): 抗炎症や神経保護などの幅広い薬理作用を示します.

類似化合物との比較

5-Methoxy-3,7-dihydroxyflavanone can be compared with other similar flavonoid compounds:

Pinocembrin (5,7-dihydroxyflavanone): Shares similar antioxidant and anti-inflammatory properties but differs in its specific molecular targets and pathways.

Kaempferol (3,5,7-trihydroxyflavone): Known for its strong antioxidant activity but has different substitution patterns on the flavonoid skeleton.

Hesperidin (4’-methoxy-7-O-rutinosyl-3’,5-dihydroxyflavanone): Exhibits a wide range of pharmacological effects, including anti-inflammatory and neuroprotective activities.

特性

IUPAC Name |

3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIDMFTGGTHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)